molecular formula C17H22Cl2N2O3 B3390963 N-(3,4-Dichlorobenzyl)-2-(4-ethyl-6,6-dimethyl-2-oxomorpholin-3-yl)acetamide CAS No. 1312607-51-4

N-(3,4-Dichlorobenzyl)-2-(4-ethyl-6,6-dimethyl-2-oxomorpholin-3-yl)acetamide

Cat. No. B3390963
CAS RN: 1312607-51-4
M. Wt: 373.3 g/mol
InChI Key: NTZYLCNXIYFDAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-Dichlorobenzyl)-2-(4-ethyl-6,6-dimethyl-2-oxomorpholin-3-yl)acetamide, also known as DCB-MO, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a morpholine derivative that has been synthesized through a specific method and has shown promising results in various biochemical and physiological studies.

Mechanism of Action

The mechanism of action of N-(3,4-Dichlorobenzyl)-2-(4-ethyl-6,6-dimethyl-2-oxomorpholin-3-yl)acetamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways that are involved in various biological processes. For example, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell proliferation. By inhibiting HDACs, this compound can induce apoptosis and inhibit cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects that make it a valuable tool in scientific research. Some of these effects include:
1. Inhibition of cell proliferation: this compound has been shown to inhibit the growth of cancer cells and other cell types by inducing apoptosis and inhibiting cell proliferation.
2. Modulation of the immune system: this compound has been shown to modulate the immune system and can be used in the treatment of autoimmune diseases.
3. Neuroprotective effects: this compound has been shown to have neuroprotective effects and can be used in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-(3,4-Dichlorobenzyl)-2-(4-ethyl-6,6-dimethyl-2-oxomorpholin-3-yl)acetamide has several advantages and limitations for lab experiments. Some of the advantages include:
1. High potency: this compound is a highly potent compound that can be used at low concentrations.
2. Specificity: this compound has been shown to have high specificity for its target enzymes and signaling pathways.
3. Versatility: this compound can be used in various biological systems and has been shown to have effects in different cell types and tissues.
Some of the limitations of this compound include:
1. Toxicity: this compound can be toxic at high concentrations and requires careful handling.
2. Limited solubility: this compound has limited solubility in water and requires the use of organic solvents for some experiments.
3. Lack of clinical data: this compound has not been extensively studied in clinical trials, and its potential use in humans is not fully understood.

Future Directions

There are several future directions for the study of N-(3,4-Dichlorobenzyl)-2-(4-ethyl-6,6-dimethyl-2-oxomorpholin-3-yl)acetamide. Some of these include:
1. Clinical trials: Further studies are needed to determine the safety and efficacy of this compound in humans.
2. Combination therapy: this compound can be used in combination with other drugs to enhance its effects and reduce toxicity.
3. Development of analogs: Analog compounds of this compound can be developed to improve its potency, specificity, and solubility.
4. Mechanistic studies: Further studies are needed to understand the mechanism of action of this compound and its effects on different biological processes.
Conclusion:
In conclusion, this compound is a highly potent compound that has been extensively studied for its potential use in scientific research. It has shown promising results in various biochemical and physiological studies and has several advantages and limitations for lab experiments. Further studies are needed to determine its potential use in humans and to understand its mechanism of action and effects on different biological processes.

Scientific Research Applications

N-(3,4-Dichlorobenzyl)-2-(4-ethyl-6,6-dimethyl-2-oxomorpholin-3-yl)acetamide has been extensively studied for its potential use in scientific research. It has been shown to have various biochemical and physiological effects that make it a valuable tool in studying different biological processes. Some of the areas where this compound has been used include:
1. Cancer Research: this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has been studied in various cancer types such as breast cancer, lung cancer, and leukemia.
2. Neurology: this compound has been shown to have neuroprotective effects and can be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
3. Immunology: this compound has been shown to modulate the immune system and can be used in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.

properties

IUPAC Name

N-[(3,4-dichlorophenyl)methyl]-2-(4-ethyl-6,6-dimethyl-2-oxomorpholin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22Cl2N2O3/c1-4-21-10-17(2,3)24-16(23)14(21)8-15(22)20-9-11-5-6-12(18)13(19)7-11/h5-7,14H,4,8-10H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTZYLCNXIYFDAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC(OC(=O)C1CC(=O)NCC2=CC(=C(C=C2)Cl)Cl)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1312607-51-4
Record name N-[(3,4-dichlorophenyl)methyl]-2-(4-ethyl-6,6-dimethyl-2-oxomorpholin-3-yl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,4-Dichlorobenzyl)-2-(4-ethyl-6,6-dimethyl-2-oxomorpholin-3-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(3,4-Dichlorobenzyl)-2-(4-ethyl-6,6-dimethyl-2-oxomorpholin-3-yl)acetamide
Reactant of Route 3
Reactant of Route 3
N-(3,4-Dichlorobenzyl)-2-(4-ethyl-6,6-dimethyl-2-oxomorpholin-3-yl)acetamide
Reactant of Route 4
N-(3,4-Dichlorobenzyl)-2-(4-ethyl-6,6-dimethyl-2-oxomorpholin-3-yl)acetamide
Reactant of Route 5
Reactant of Route 5
N-(3,4-Dichlorobenzyl)-2-(4-ethyl-6,6-dimethyl-2-oxomorpholin-3-yl)acetamide
Reactant of Route 6
Reactant of Route 6
N-(3,4-Dichlorobenzyl)-2-(4-ethyl-6,6-dimethyl-2-oxomorpholin-3-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.